molecular formula C11H14FNO B15326855 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine

Cat. No.: B15326855
M. Wt: 195.23 g/mol
InChI Key: URUJGNNLGRJZBR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FNO It is characterized by the presence of a pyrrolidine ring attached to a fluorinated and methoxylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine typically involves the reaction of 2-fluoro-6-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-methoxyphenyl)pyrrolidine
  • 2-(2-Fluoro-6-chlorophenyl)pyrrolidine
  • 2-(2-Fluoro-6-methylphenyl)pyrrolidine

Uniqueness

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-10-6-2-4-8(12)11(10)9-5-3-7-13-9/h2,4,6,9,13H,3,5,7H2,1H3

InChI Key

URUJGNNLGRJZBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2CCCN2

Origin of Product

United States

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